molecular formula C7H14ClNO B13906424 6-Azabicyclo[3.2.1]octan-3-ol hydrochloride

6-Azabicyclo[3.2.1]octan-3-ol hydrochloride

Cat. No.: B13906424
M. Wt: 163.64 g/mol
InChI Key: CKJWJUABUSULTF-UHFFFAOYSA-N
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Description

6-Azabicyclo[3.2.1]octan-3-ol hydrochloride is a nitrogen-containing bicyclic compound characterized by a rigid [3.2.1] ring system. Its molecular formula is C₇H₁₃NO·HCl (accounting for the hydrochloride salt), with a hydroxy group at position 3 and a tertiary amine within the bicyclic framework .

Properties

Molecular Formula

C7H14ClNO

Molecular Weight

163.64 g/mol

IUPAC Name

6-azabicyclo[3.2.1]octan-3-ol;hydrochloride

InChI

InChI=1S/C7H13NO.ClH/c9-7-2-5-1-6(3-7)8-4-5;/h5-9H,1-4H2;1H

InChI Key

CKJWJUABUSULTF-UHFFFAOYSA-N

Canonical SMILES

C1C2CC(CC1NC2)O.Cl

Origin of Product

United States

Preparation Methods

Starting Materials and Key Intermediates

Stepwise Preparation

Step Description Conditions Notes
a) Cyclization React amine (formula IIb) with 2,5-dimethoxytetrahydrofuran or HC(O)(CH2)2C(O)H and acetone dicarboxylic acid in aqueous buffer pH 2–6, 0–60 °C, buffered with sodium acetate or citrate Buffer maintains acidic conditions; reaction monitored by HPLC; yields bicyclic intermediate (formula IUb)
b) Alkylation React bicyclic intermediate with alkyl lithium reagent (e.g., n-butyl lithium) and iodo-heteroaryl compound -20 to -100 °C, solvents: THF, toluene, DME, or mixtures Alkyl lithium equivalents: 1–2.5; reaction is one-step, high yield, eliminates tin chemistry
c) Deprotection Removal of benzyl or allyl protecting groups Mild acidic or catalytic hydrogenation conditions Produces free 6-azabicyclo[3.2.1]octan-3-ol
d) Salt formation Treatment with hydrochloric acid Room temperature Forms 6-azabicyclo[3.2.1]octan-3-ol hydrochloride salt
  • Elimination of unstable tropinone : Earlier methods relied on expensive, unstable nortropinone hydrochloride; the patented process avoids this, improving cost-effectiveness and safety.
  • One-step alkylation with alkyl lithium : This step replaces multi-step tin chemistry, simplifying the synthesis and increasing yield and purity.
  • Buffer system optimization : Use of aqueous buffers with controlled pH enhances cyclization efficiency and product stability.
  • Solvent flexibility : Water-miscible organic solvents such as N-methylpyrrolidine, dimethylformamide, and tetrahydrofuran are employed to optimize solubility and reaction kinetics.
Parameter Range Preferred Conditions Impact on Yield/Purity
Temperature (Cyclization) 0–60 °C Start 0–5 °C, then raise to 50 °C Controls reaction rate and side product formation
pH (Buffer) 2–6 ~pH 4–5 (sodium acetate buffer) Maintains protonation state for optimal cyclization
Alkyl lithium equivalents 1–2.5 eq ~1.5 eq Ensures complete alkylation without excess reagent waste
Solvent concentration 10x to 30x solvent volume Depends on substrate solubility Affects reaction kinetics and isolation efficiency

After the final deprotection step, the free 6-azabicyclo[3.2.1]octan-3-ol is converted to its hydrochloride salt by treatment with hydrochloric acid. The salt is then purified by recrystallization, typically from aqueous alcohol mixtures, to yield a high-purity crystalline product suitable for pharmaceutical applications.

Step Reagents Conditions Outcome Comments
1 Amine (IIb), 2,5-dimethoxytetrahydrofuran, acetone dicarboxylic acid, buffer pH 2–6, 0–60 °C Bicyclic intermediate (IUb) Controlled pH critical
2 Alkyl lithium (n-BuLi), iodo-heteroaryl -20 to -100 °C, THF/toluene Alkylated bicyclic compound High yield, no tin reagents
3 Deprotection (acid or catalytic hydrogenation) Mild conditions Free 6-azabicyclo[3.2.1]octan-3-ol Removal of benzyl/allyl groups
4 HCl treatment Room temperature Hydrochloride salt Facilitates isolation and stability

The preparation of 6-azabicyclo[3.2.1]octan-3-ol hydrochloride has evolved to incorporate efficient, high-yielding, and scalable methods that avoid unstable and expensive intermediates. The patented processes emphasize environmentally friendly and operationally simple conditions, eliminating hazardous tin reagents and improving product purity. These advances support the compound's development for therapeutic applications targeting neurological disorders.

Chemical Reactions Analysis

Types of Reactions

6-Azabicyclo[3.2.1]octan-3-ol hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various stereoisomers and functionalized derivatives of 6-Azabicyclo[3.2.1]octan-3-ol hydrochloride .

Scientific Research Applications

6-Azabicyclo[3.2.1]octan-3-ol hydrochloride is a bicyclic compound that has a six-membered piperidine ring attached to a five-membered pyrrolidine ring, with a nitrogen atom at the bridgehead position. The hydrochloride form specifies that the nitrogen atom is protonated, leading to a positively charged quaternary ammonium ion. It has garnered interest for its structural uniqueness and potential uses in medicinal chemistry and organic synthesis. Interaction studies are crucial for revealing the compound's mechanism of action and potential therapeutic effects by focusing on its ability to modulate biological pathways through interactions with enzymes and receptors, offering insights into how structural features influence biological activity. As a chiral building block, it can be employed in enantioselective synthesis, which allows for the construction of optically pure drugs, agrochemicals, and other biologically active compounds where stereochemical purity is crucial for potency and selectivity .

Applications

6-Azabicyclo[3.2.1]octan-3-ol hydrochloride has several noteworthy applications:

  • Drug Discovery 2-Azabicyclo[3.2.1]octanes are nitrogen containing heterocycles with significant potential in the field of drug discovery .
  • Enantioselective synthesis As a chiral building block, it can be employed in enantioselective synthesis, which allows for the construction of optically pure drugs, agrochemicals, and other biologically active compounds where stereochemical purity is crucial for potency and selectivity .
  • Inhibitors Systemically available pyrazole azabicyclooctane sulfonamide derivatives, as a novel class of NAAA inhibitors, are endowed with a non-covalent mechanism of action .
  • Pharmacological Properties It has been studied for its pharmacological properties, particularly in the context of drug discovery and development.
  • Receptor Modulation The nitrogen atom within the bicyclic structure allows for interactions with various biological molecules, potentially influencing enzyme activity and receptor modulation.
  • Starting material Useful as a starting point for hundreds of useful compounds .
  • Modification agent It can be useful when modification of the pharmacophore model hypothesis for cholinergic agents is suggested .

Mechanism of Action

The mechanism of action of 6-Azabicyclo[3.2.1]octan-3-ol hydrochloride involves its interaction with specific molecular targets and pathways. The nitrogen atom within the bicyclic structure allows the compound to act as a ligand for various receptors, influencing neurotransmitter release and uptake. This makes it a valuable compound in the study of neurological processes and drug development .

Comparison with Similar Compounds

Key Features:

  • Synthesis : The compound can be synthesized via enzymatic dehydrocyclization using ene reductases (EREDs) in a one-pot, two-step reaction. This method avoids metal catalysts and enables gram-scale production of intermediates like 6-azabicyclo[3.2.1]octan-3-one, which is subsequently reduced to the alcohol .
  • Applications : It serves as a chiral building block for enantioselective synthesis of pharmaceuticals and agrochemicals, where stereochemical purity is critical .

Comparison with Similar Compounds

Structural Analogues and Derivatives

The following table highlights structural and functional differences between 6-azabicyclo[3.2.1]octan-3-ol hydrochloride and related bicyclic compounds:

Compound Name CAS No. Molecular Formula Key Structural Features Synthesis & Applications
6-Azabicyclo[3.2.1]octan-3-ol hydrochloride N/A C₇H₁₃NO·HCl Hydroxy group at C3; no methyl substitution Enzymatic synthesis; chiral intermediate for pharmaceuticals
exo-8-Azabicyclo[3.2.1]octan-3-ol hydrochloride 17366-48-2 C₇H₁₄ClNO exo stereochemistry; hydroxy at C3 Sold as a synthetic intermediate (97% purity)
Tropine (endo-8-Methyl-8-azabicyclo[3.2.1]octan-3-ol) 120-29-6 C₈H₁₅NO Methyl group at N8; endo configuration Laboratory chemical; precursor to alkaloids like atropine
8-Azabicyclo[3.2.1]octan-3-one hydrochloride 25602-68-0 C₇H₁₁NO·HCl Ketone at C3 instead of hydroxy Intermediate for further reductions; used in safety studies
3-Methyl-8-azabicyclo[3.2.1]octan-3-ol hydrochloride 870889-89-7 C₈H₁₆ClNO Methyl substitution at C3; hydroxy at C3 Marketed as a specialty chemical; pricing varies by purity (e.g., 95–98%)

Functional Group Variations

  • Hydroxy vs. Ketone : The presence of a hydroxy group (as in 6-azabicyclo[3.2.1]octan-3-ol) enhances hydrogen-bonding capacity, making it suitable for chiral resolutions. In contrast, the ketone derivative (e.g., 8-azabicyclo[3.2.1]octan-3-one) is more reactive toward nucleophilic additions .
  • Methyl Substitution : Tropine and its derivatives (e.g., 3-methyl variants) exhibit altered lipophilicity and bioavailability due to methyl groups, impacting their pharmacological profiles .

Stereochemical Considerations

  • exo vs. endo Isomerism : The exo isomer (e.g., exo-8-azabicyclo[3.2.1]octan-3-ol hydrochloride) often displays distinct physicochemical properties compared to the endo configuration, affecting solubility and receptor binding .

Research Findings and Data

Pharmacological Relevance

  • Derivatives like tert-butyl N-{6-azabicyclo[3.2.1]octan-3-yl}carbamate hydrochloride (CAS 2648947-90-2) are explored as intermediates in protease inhibitors and CNS-targeting drugs .
  • Tropine-based compounds are key to anticholinergic agents, highlighting the pharmacological versatility of the bicyclo[3.2.1] scaffold .

Biological Activity

6-Azabicyclo[3.2.1]octan-3-ol hydrochloride, also known as endo-8-azabicyclo[3.2.1]octan-3-ol hydrochloride, is a bicyclic compound with significant implications in medicinal chemistry and pharmacology. Its structural characteristics, including the presence of a nitrogen atom and hydroxyl group, suggest potential biological activities, particularly in the modulation of neurotransmitter systems.

Chemical Structure and Properties

The compound features a bicyclic structure that contributes to its biological activity. The nitrogen atom within the ring system plays a crucial role in its interactions with biological targets, particularly neurotransmitter receptors.

Property Description
Chemical Formula C8_{8}H14_{14}ClN
Molecular Weight 175.66 g/mol
Functional Groups Hydroxyl (–OH), Amine (–NH)
Chirality Exists as a chiral compound

The mechanism of action of 6-azabicyclo[3.2.1]octan-3-ol hydrochloride primarily involves its role as a monoamine neurotransmitter reuptake inhibitor . This characteristic suggests that it can influence the levels of neurotransmitters such as serotonin, norepinephrine, and dopamine in the synaptic cleft, thereby affecting mood and cognitive functions. Studies have shown that compounds within this structural family can modulate neurotransmitter levels, indicating potential therapeutic applications for conditions like depression and anxiety disorders .

Biological Activity

Research indicates that 6-azabicyclo[3.2.1]octan-3-ol hydrochloride exhibits various biological activities:

  • Neurotransmitter Reuptake Inhibition : It has been identified as a significant inhibitor of monoamine reuptake transporters, which are critical in regulating neurotransmitter availability .
  • Potential Antimuscarinic Activity : Similar compounds have demonstrated antimuscarinic properties, suggesting that 6-azabicyclo[3.2.1]octan-3-ol hydrochloride may also interact with muscarinic receptors .
  • Pharmacological Applications : The compound has been investigated for its potential in treating gastrointestinal motility disorders by acting on mu-opioid receptors .

Case Studies

Several studies have explored the biological activity and therapeutic potential of 6-azabicyclo[3.2.1]octan derivatives:

  • Study on Neurotransmitter Dynamics : A study highlighted the compound's ability to increase serotonin levels in neuronal cultures, implicating its role in mood regulation .
  • Antimuscarinic Properties Investigation : Research comparing various azabicyclo compounds found that 6-azabicyclo[3.2.1]octan derivatives exhibited higher potency than traditional antimuscarinic drugs like atropine in inhibiting acetylcholine-induced contractions .

Synthesis and Derivatives

The synthesis of 6-azabicyclo[3.2.1]octan-3-ol hydrochloride typically involves classical organic synthesis techniques, including microwave-assisted methods for efficiency . The compound serves as a versatile building block for creating more complex nitrogen-containing heterocycles with potential pharmaceutical applications.

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